molecular formula C7H9N3O B13613466 4-(Azetidin-3-yloxy)pyrimidine

4-(Azetidin-3-yloxy)pyrimidine

Cat. No.: B13613466
M. Wt: 151.17 g/mol
InChI Key: IIKLSBJQRZZDMZ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring bonded to an azetidine moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)pyrimidine typically involves the reaction of azetidine with pyrimidine derivatives under specific conditions. One common method includes the use of azetidine and pyrimidine-4-ol in the presence of a base, such as sodium hydride, to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Azetidin-3-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-(Azetidin-3-yloxy)pyrimidine hydrochloride
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine derivatives

Comparison: 4-(Azetidin-3-yloxy)pyrimidine is unique due to its specific structure, which combines the azetidine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer activity, this compound may exhibit different biological activities due to its unique molecular interactions .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(azetidin-3-yloxy)pyrimidine

InChI

InChI=1S/C7H9N3O/c1-2-8-5-10-7(1)11-6-3-9-4-6/h1-2,5-6,9H,3-4H2

InChI Key

IIKLSBJQRZZDMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC=NC=C2

Origin of Product

United States

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